3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the piperidine and pyrrolidine rings through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **1-{2-(3-Fluorophenyl)ethyl}-4-piperidinyl}methanamine
- 4-(4-Fluorophenyl)-4-hydroxypiperidine
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H27FN2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H27FN2O3/c1-30-21-9-7-20(8-10-21)27-23(28)16-22(24(27)29)26-13-11-17(12-14-26)5-6-18-3-2-4-19(25)15-18/h2-4,7-10,15,17,22H,5-6,11-14,16H2,1H3 |
InChI Key |
FLSSLAIUYYVLRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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